
1,4-Dimethylcinnolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcinnolinium iodide is a chemical compound that belongs to the class of cinnolinium salts. These compounds are known for their unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a cinnoline ring system with methyl groups at the 1 and 4 positions, and an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylcinnolinium iodide can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethylcinnoline with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as a specific temperature and reaction time, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcinnolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnolinium salts.
Scientific Research Applications
1,4-Dimethylcinnolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cinnolinium derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,4-dimethylcinnolinium iodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through various mechanisms, such as:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibition of enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Induction of oxidative stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-dimethylcinnolinium iodide include other cinnolinium salts with different substituents, such as:
- 1,4-Dimethylcinnolinium chloride
- 1,4-Dimethylcinnolinium bromide
- 1,4-Dimethylcinnolinium sulfate
Highlighting Uniqueness
This compound is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and applications. The compound’s distinct properties make it suitable for various scientific and industrial applications, setting it apart from other cinnolinium salts.
Properties
CAS No. |
32621-25-3 |
|---|---|
Molecular Formula |
C10H11IN2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1,4-dimethylcinnolin-1-ium;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-8-7-11-12(2)10-6-4-3-5-9(8)10;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
GZPMOXHVRZHHAB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=[N+](C2=CC=CC=C12)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)



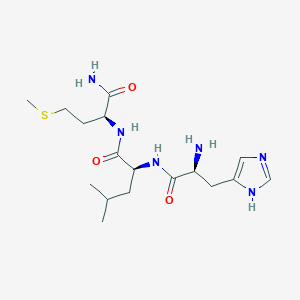
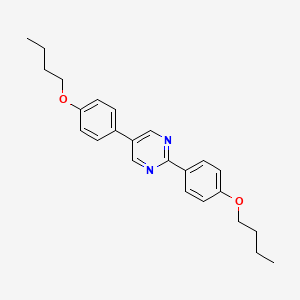

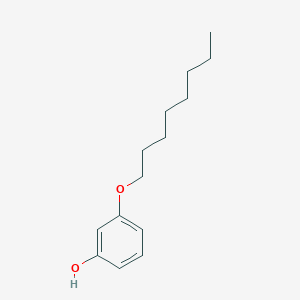
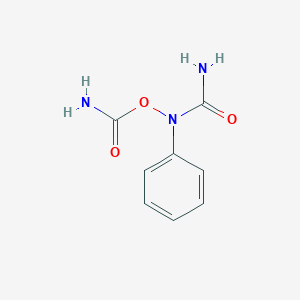
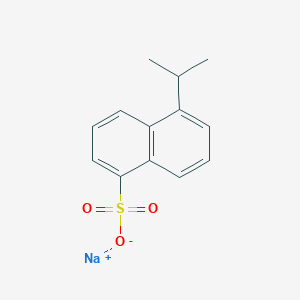
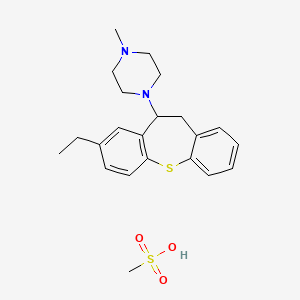
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
